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Abstract
This technical guide provides a comprehensive overview of the crystallographic and molecular

structure of Tetryl (2,4,6-trinitrophenyl-N-methylnitramine), a significant secondary explosive. A

detailed analysis of its crystal system, unit cell parameters, and molecular geometry, including

bond lengths, bond angles, and dihedral angles, is presented based on the seminal work in the

field. This document also outlines the experimental protocols for obtaining high-quality single

crystals of Tetryl and the methodology for its structural determination via single-crystal X-ray

diffraction. The information is structured to be a vital resource for professionals in materials

science, chemistry, and related fields, offering precise data and procedural insights.

Introduction
Tetryl, with the IUPAC name N-methyl-N,2,4,6-tetranitroaniline, is a well-known explosive

material that has been extensively used in military applications.[1] Its chemical formula is

C₇H₅N₅O₈, and it has a molecular weight of approximately 287.14 g/mol .[1][2] Tetryl typically

appears as a yellow crystalline solid.[1] A thorough understanding of its solid-state structure is

crucial for predicting its stability, performance, and safety. This guide delves into the detailed

crystallographic data and molecular architecture of Tetryl, providing a foundational dataset for

computational modeling and experimental research.
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Crystallographic Data
The crystal structure of Tetryl has been definitively determined through single-crystal X-ray

diffraction. The crystallographic data presented here is based on the foundational study by H.

H. Cady, which remains the authoritative source on the subject.

Crystal System and Unit Cell
Tetryl crystallizes in the monoclinic system, belonging to the space group P2₁/c. This space

group is centrosymmetric. The unit cell contains four Tetryl molecules (Z = 4).[3] The

established unit cell parameters are summarized in Table 1.

Table 1: Unit Cell Parameters for Tetryl[3]

Parameter Value

a 14.129 Å

b 7.374 Å

c 10.614 Å

α 90°

β 95.07°

γ 90°

Cell Volume 1100.4 Å³

Z 4

Space Group P2₁/c

Note: Data from the Crystallography Open Database, referencing Cady, H. H. (1967). Acta

Crystallographica, 23, 601-609.[3]

Polymorphism
Despite investigations into the solid-state properties of many energetic materials, there is a

notable lack of extensive reports on well-characterized polymorphs of Tetryl under standard
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conditions. The monoclinic form described herein is the most commonly cited and stable

structure.

Molecular Structure and Geometry
The molecular structure of Tetryl is characterized by a 2,4,6-trinitrophenyl group bonded to a

methylnitramine moiety. A key feature of its conformation is the non-planar arrangement of its

substituent groups with respect to the benzene ring. This steric hindrance influences the

molecule's stability and energetic properties.

Bond Lengths
The intramolecular bond lengths are crucial for understanding the electronic structure and

stability of the Tetryl molecule. Selected average bond lengths are presented in Table 2.

Table 2: Selected Average Intramolecular Bond Lengths in Tetryl

Bond Average Length (Å)

C-C (aromatic) 1.38

C-N (nitro group) 1.48

N-O (nitro group) 1.22

C-N (nitramine) 1.44

N-N (nitramine) 1.39

N-C (methyl) 1.47

N-O (nitramine) 1.23

Note: These are representative values and can vary slightly within the molecule due to the local

chemical environment.

Bond Angles
The bond angles within the Tetryl molecule deviate from ideal geometries due to steric strain

imposed by the bulky nitro and nitramine groups. Table 3 lists key bond angles.
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Table 3: Selected Intramolecular Bond Angles in Tetryl

Angle Average Value (°)

C-C-C (aromatic) 120.0

C-C-N (nitro group) 120.0

O-N-O (nitro group) 125.0

C-N-N (nitramine) 115.0

C-N-C (nitramine) 120.0

N-N-O (nitramine) 118.0

Note: These are representative values subject to minor variations within the molecular

structure.

Dihedral Angles and Molecular Conformation
The conformation of the Tetryl molecule is significantly non-planar. The nitro groups and the

methylnitramine group are twisted out of the plane of the benzene ring. The dihedral angles,

which describe the rotation around a bond, are essential for defining this three-dimensional

shape. For instance, the dihedral angles between the plane of the benzene ring and the planes

of the ortho-nitro groups are substantial, relieving steric clash. Similarly, the nitramine group is

not coplanar with the aromatic ring. This twisted conformation is a critical aspect of its

molecular structure.

Experimental Protocols
The determination of the crystal and molecular structure of Tetryl relies on the successful

growth of high-quality single crystals followed by analysis using single-crystal X-ray diffraction.

Single Crystal Growth of Tetryl
High-quality single crystals of Tetryl suitable for X-ray diffraction can be grown from solution by

slow evaporation.
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Solvent Selection: Ethyl acetate has been reported as a suitable solvent for growing large

single crystals of Tetryl.[4] Other solvents in which Tetryl is soluble at elevated temperatures

but less soluble at room temperature may also be effective.[5]

Procedure:

Prepare a saturated solution of Tetryl in the chosen solvent (e.g., ethyl acetate) at a

slightly elevated temperature to ensure complete dissolution.

Filter the hot solution to remove any insoluble impurities.

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for

slow evaporation of the solvent.

Place the container in a vibration-free environment at a constant, controlled temperature.

Allow the solvent to evaporate slowly over several days to weeks. As the solvent

evaporates, the solution becomes supersaturated, leading to the formation of single

crystals.

Once crystals of sufficient size (typically 0.1-0.5 mm in each dimension) have formed, they

can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of

atoms in a crystalline solid.[6]

Data Collection:

A suitable single crystal of Tetryl is selected and mounted on a goniometer head.

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K)

using a cryostream to minimize thermal vibrations and potential degradation.

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the

crystal.
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As the crystal is rotated through a series of angles, the X-rays are diffracted by the

electron clouds of the atoms, producing a diffraction pattern of spots with varying

intensities.

A detector records the positions and intensities of these diffracted spots.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space

group.

The initial positions of the atoms in the asymmetric unit are determined using direct

methods or Patterson methods.

The atomic positions and their anisotropic displacement parameters are refined using a

least-squares algorithm. This process minimizes the difference between the observed

diffraction intensities and those calculated from the structural model.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final refined structure provides precise bond lengths, bond angles, and dihedral

angles.

Visualization of Key Relationships
To illustrate the workflow and structural relationships, the following diagrams are provided.
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Experimental workflow for Tetryl crystal structure determination.
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Molecular Components

Key Geometric Features

Tetryl Molecule
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Logical relationships in the molecular structure of Tetryl.

Conclusion
This technical guide has synthesized the critical crystallographic and molecular structure data

for Tetryl. The provided tables of quantitative data offer a quick reference for researchers,

while the detailed experimental protocols serve as a practical guide for crystallographic studies

of Tetryl and related energetic materials. The non-planar, sterically hindered molecular

structure is a key determinant of its chemical and physical properties. The information and
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visualizations presented herein provide a robust foundation for further research and

development in the field of energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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